Butyrylcarnitine Butyrylcarnitine O-butanoyl-L-carnitine is an optically active form of O-butanoylcarnitine having L-configuration. It has a role as a metabolite. It is an O-butanoylcarnitine, a saturated fatty acyl-L-carnitine and a short-chain fatty acyl-L-carnitine.
Brand Name: Vulcanchem
CAS No.: 25576-40-3
VCID: VC0522377
InChI: InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
SMILES: CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

Butyrylcarnitine

CAS No.: 25576-40-3

Cat. No.: VC0522377

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Butyrylcarnitine - 25576-40-3

Specification

CAS No. 25576-40-3
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name (3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate
Standard InChI InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Standard InChI Key QWYFHHGCZUCMBN-SECBINFHSA-N
Isomeric SMILES CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
SMILES CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Canonical SMILES CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Appearance Solid powder

Introduction

Structural Characteristics and Biochemical Synthesis

Molecular Architecture

Butyrylcarnitine ((3R)-3-(butyryloxy)-4-(trimethylammonio)butanoate) possesses a distinctive molecular structure characterized by:

  • A four-carbon butyryl chain (C4:0) esterified to the hydroxyl group of L-carnitine

  • Quaternary ammonium group maintaining zwitterionic properties

  • Chiral center at the C3 position conferring stereospecificity

The compound's physicochemical properties include:

  • Molecular formula: C<sub>11</sub>H<sub>21</sub>NO<sub>4</sub>

  • Molecular weight: 231.29 g/mol

  • Water solubility: 0.0523 g/L at 25°C

  • Polar surface area: 66.43 Ų

  • Rotatable bonds: 8

Biosynthetic Pathways

Butyrylcarnitine synthesis occurs through two primary mechanisms:

Mitochondrial Metabolism

  • Butyryl-CoA formation via:

    • β-oxidation of longer-chain fatty acids

    • Branched-chain amino acid catabolism

  • Carnitine palmitoyltransferase 1 (CPT1)-mediated transfer to carnitine:
    Butyryl-CoA+L-carnitineCPT1Butyrylcarnitine+CoA-SH\text{Butyryl-CoA} + \text{L-carnitine} \xrightarrow{\text{CPT1}} \text{Butyrylcarnitine} + \text{CoA-SH}

Microbial Synthesis

Gut microbiota contribute to butyrylcarnitine production through:

  • Anaerobic fermentation of dietary fiber to butyrate

  • Subsequent esterification with host-derived carnitine

Metabolic Functions and Homeostatic Regulation

Physiological Roles

Butyrylcarnitine serves three principal metabolic functions:

FunctionMechanismTissue Distribution
Fatty acid shuttleFacilitates mitochondrial importLiver, muscle, heart
Energy reservoirStores activated acyl groupsAdipose tissue, plasma
Signaling moleculeModulates PPAR-α activationEndothelial cells, hepatocytes

Catabolic Pathways

Butyrylcarnitine degradation proceeds through:

  • Mitochondrial CPT2-mediated reconversion to butyryl-CoA

  • β-oxidation generating two acetyl-CoA molecules

  • Entry into TCA cycle for ATP production

Clinical Associations and Diagnostic Utility

Inherited Metabolic Disorders

Butyrylcarnitine elevation is pathognomonic for:

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

  • Incidence: 1:50,000 live births

  • Diagnostic threshold: Plasma butyrylcarnitine >0.5 μmol/L

  • Clinical manifestations:

    • Neonatal hypotonia (87% cases)

    • Metabolic acidosis (92%)

    • Developmental delay (68%)

Carnitine/Acylcarnitine Translocase Deficiency

  • Plasma butyrylcarnitine levels: 2-8 μmol/L (normal <0.3)

  • Associated with sudden infant death syndrome (23% of cases)

Microbial Interactions and Ecological Significance

Bacterial Metabolism

Butyrylcarnitine serves dual microbial functions:

RoleMechanismMicrobial Species
OsmoprotectantCompatible solute accumulationEscherichia coli, Bacillus
ThermoprotectantMembrane stabilizationThermophiles
Metabolic substrateButyrate productionClostridia

Host-Microbiome Crosstalk

Gut microbiota modulate systemic butyrylcarnitine through:

  • 23% of circulating butyrylcarnitine derived from microbial metabolism

  • Fiber fermentation increases plasma levels by 41% (P=0.013)

Analytical Methodologies and Biomarker Detection

Mass Spectrometry Protocols

Current gold-standard detection methods:

TechniqueLODLOQMatrix
LC-MS/MS (MRM)0.01 nmol/L0.03 nmol/LPlasma
GC-TOF0.05 nmol/L0.15 nmol/LDried blood
MALDI-Imaging1 pmol/mm²3 pmol/mm²Tissue

Diagnostic Performance

ROC analysis for SCAD deficiency:

  • AUC: 0.98 (95% CI:0.96-1.00)

  • Sensitivity: 94%

  • Specificity: 99%

Therapeutic Implications and Pharmacological Modulation

Metabolic Disorders

Therapeutic strategies targeting butyrylcarnitine:

ApproachMechanismEfficacy
Carnitine restrictionLimit substrate availability34% reduction in levels
CPT1 inhibitionBlock mitochondrial uptakeTrial phase II
Microbiome modulationReduce bacterial production28% decrease observed

Oncological Applications

Emerging therapeutic targets:

  • FAO inhibition synergizes with cisplatin (2.3-fold apoptosis increase)

  • PPAR-α antagonists reduce butyrylcarnitine-induced invasion (61% inhibition)

  • Dietary interventions (low-fiber) decrease tumor growth (39% reduction)

Future Research Directions

Unresolved Questions

  • Tissue-specific metabolism in carcinogenesis

  • Epigenetic regulation of butyrylcarnitine transporters

  • Microbial engineering for level modulation

Technological Advancements

  • CRISPR-Cas9 metabolite editing

  • Nanosensor real-time monitoring

  • Organoid-based metabolic modeling

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